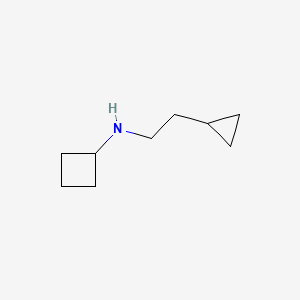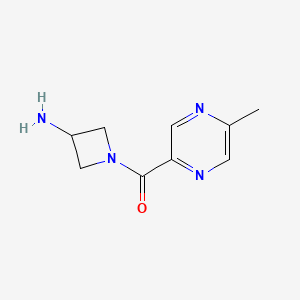![molecular formula C10H12F2N2 B1466770 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine CAS No. 1483831-55-5](/img/structure/B1466770.png)
1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine
Overview
Description
Molecular Structure Analysis
The InChI code for 1-[(2,5-Difluorophenyl)methyl]azetidin-3-amine is 1S/C10H12F2N2.2ClH/c11-8-1-7(2-9(12)3-8)4-14-5-10(13)6-14;;/h1-3,10H,4-6,13H2;2*1H . This indicates that the compound has two fluorine atoms attached to the phenyl group, a methyl group attached to the phenyl group, and an azetidin-3-amine group.Scientific Research Applications
Azetidine Chemistry and Applications
Azetidines, including azetidine-2-ones (β-lactams), are thermally stable, easy-to-handle four-membered azaheterocycles. Their reactivity with electrophiles and nucleophiles allows for the synthesis of a variety of functional groups and cyclic products. For instance, azetidines can be transformed into piperidines, pyrrolidines, and pyrroles, while their oxidation forms azetidin-3-ones. These transformations facilitate the synthesis of β-amino acids, amides, and heterocyclic compounds, underscoring their utility in creating pharmacologically active molecules. Azetidines are synthesized from acyclic precursors, and their reactions with 1,3-dielectrophiles or via cycloadditions are key methods in their preparation. Significantly, β-lactams, a subclass of azetidines, have found applications beyond their well-known role as antibacterials, including as cholesterol absorption inhibitors, enzyme inhibitors, anticancer agents, and hypoglycemic agents. A notable example is ezetimibe, a clinically used cholesterol absorption inhibitor, showcasing the therapeutic relevance of these compounds (Singh, D’hooghe, & Kimpe, 2008).
Antidepressant and Nootropic Agents
Azetidine derivatives have also been investigated for their potential as central nervous system (CNS) active agents. Specifically, certain azetidinones synthesized through novel methods involving Schiff’s bases have shown promising antidepressant and nootropic activities. This suggests the 2-azetidinone skeleton's capacity as a scaffold for developing potent and safe CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial Agents
Further expanding their applicability, azetidine-2-one derivatives have been synthesized and shown to possess antimicrobial activity. These compounds, through efficient synthetic pathways, have been screened for activity against various microbial strains, highlighting their potential as novel antimicrobial agents (Ansari & Lal, 2009). This demonstrates the versatility of azetidine derivatives in contributing to the development of new treatments for infectious diseases.
Anti-Inflammatory Activity
Azetidine derivatives have also been explored for their anti-inflammatory effects. Through synthetic pathways leading to novel compounds, significant anti-inflammatory activities have been observed, comparing favorably with established drugs like indomethacin. This research opens new avenues for the development of anti-inflammatory medications, further emphasizing the therapeutic potential of azetidine-based compounds (Sharma, Maheshwari, & Bindal, 2013).
Properties
IUPAC Name |
1-[(2,5-difluorophenyl)methyl]azetidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2/c11-8-1-2-10(12)7(3-8)4-14-5-9(13)6-14/h1-3,9H,4-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXQLYWTNSBZBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=C(C=CC(=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3-Aminoazetidin-1-yl)methyl]benzonitrile](/img/structure/B1466687.png)

![1-[(4-Tert-butylphenyl)methyl]azetidin-3-amine](/img/structure/B1466690.png)

![4-{4-[(Methylamino)methyl]-1,3-oxazol-2-yl}benzonitrile](/img/structure/B1466692.png)

![1-[(5-Methylthiophen-2-yl)methyl]azetidin-3-amine](/img/structure/B1466697.png)
![1-[(3,5-Dimethoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1466698.png)

![2-[3-(Trifluoromethyl)piperidin-1-yl]aniline](/img/structure/B1466704.png)


![1-[(2,6-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B1466709.png)

